molecular formula C11H18FN3O B6624656 2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol

2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol

Cat. No.: B6624656
M. Wt: 227.28 g/mol
InChI Key: QJPCKSXYGYFRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom and an ethyl group attached to the pyrimidine ring, along with a propan-2-ylamino group and an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol typically involves multiple steps, starting with the preparation of 6-ethyl-5-fluoropyrimidin-4-ol. One effective method for synthesizing 6-ethyl-5-fluoropyrimidin-4-ol involves the reaction of ethyl 2-fluoro-3-oxovalerate with ammonia, followed by treatment with formamide and sodium methoxide . The resulting intermediate is then further reacted with appropriate reagents to introduce the propan-2-ylamino and ethanol groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.

    Substitution: The fluorine atom and other substituents on the pyrimidine ring can be replaced with different groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: Another pyrimidine derivative with similar structural features but different substituents.

    5-Fluoro-2-cyanopyrimidine: A compound with a fluorine atom and a cyano group attached to the pyrimidine ring.

Uniqueness

2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[(6-ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FN3O/c1-4-9-10(12)11(14-7-13-9)15(5-6-16)8(2)3/h7-8,16H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPCKSXYGYFRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N(CCO)C(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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